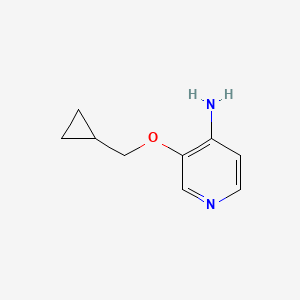

3-(Cyclopropylmethoxy)pyridin-4-amine

Description

3-(Cyclopropylmethoxy)pyridin-4-amine is a heterocyclic organic compound with the molecular formula C9H12N2O It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound features a cyclopropylmethoxy group attached to the third position of the pyridine ring and an amine group at the fourth position

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

3-(cyclopropylmethoxy)pyridin-4-amine |

InChI |

InChI=1S/C9H12N2O/c10-8-3-4-11-5-9(8)12-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,10,11) |

InChI Key |

HBGCTYJZGIBADR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1COC2=C(C=CN=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)pyridin-4-amine typically involves the following steps:

Formation of the Cyclopropylmethoxy Group: This step involves the reaction of cyclopropylmethanol with a suitable base, such as sodium hydride, to form the cyclopropylmethoxy anion. This anion is then reacted with a halogenated pyridine derivative to introduce the cyclopropylmethoxy group at the desired position on the pyridine ring.

Introduction of the Amine Group: The next step involves the introduction of the amine group at the fourth position of the pyridine ring. This can be achieved through nucleophilic substitution reactions using suitable amine precursors and reaction conditions.

Industrial Production Methods

Industrial production methods for 3-(Cyclopropylmethoxy)pyridin-4-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods typically include:

Continuous Flow Synthesis: This method allows for the continuous production of the compound by flowing reactants through a reactor under controlled conditions.

Batch Synthesis: This traditional method involves the stepwise addition of reactants in a batch reactor, followed by purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)pyridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenated reagents, nucleophiles, and electrophiles under suitable reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-(Cyclopropylmethoxy)pyridin-4-amine has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways.

Biological Research: It is used in the study of enzyme inhibition, receptor binding, and other biological processes.

Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and the biological context. The molecular targets may include proteins, nucleic acids, or other biomolecules involved in critical cellular processes.

Comparison with Similar Compounds

Similar Compounds

4-(Cyclopropylmethoxy)pyridin-3-amine: A similar compound with the cyclopropylmethoxy group at the fourth position and the amine group at the third position.

N-(pyridin-4-yl)pyridin-4-amine: A compound with two pyridine rings connected by an amine group.

Uniqueness

3-(Cyclopropylmethoxy)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of the cyclopropylmethoxy group and the amine group at specific positions on the pyridine ring allows for targeted interactions with biological molecules and the development of specialized materials.

Biological Activity

3-(Cyclopropylmethoxy)pyridin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article compiles relevant research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

3-(Cyclopropylmethoxy)pyridin-4-amine features a pyridine ring substituted with a cyclopropylmethoxy group at the 3-position and an amine group at the 4-position. This unique structure contributes to its interaction with various biological targets.

Biological Activity Overview

The biological activities of 3-(Cyclopropylmethoxy)pyridin-4-amine can be categorized into several key areas:

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-4, IL-5, and IL-13 in various experimental models. For instance, in a study involving lung inflammation models, it demonstrated efficacy by reducing inflammation markers in response to allergens and lipopolysaccharides (LPS) .

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may selectively inhibit cancer cell proliferation without adversely affecting normal cells. In vitro assays revealed that 3-(Cyclopropylmethoxy)pyridin-4-amine could induce apoptosis in cancer cell lines while sparing healthy cells, highlighting its therapeutic promise in oncology .

Table 1: Biological Activity Summary

Case Study 1: Lung Inflammation Model

In a controlled study on mice with induced lung inflammation, 3-(Cyclopropylmethoxy)pyridin-4-amine was administered to assess its anti-inflammatory effects. The results showed a marked reduction in inflammatory markers such as IL-5 and eotaxin-2, suggesting its potential application in treating asthma and other inflammatory lung diseases .

Case Study 2: Cancer Cell Line Evaluation

A series of experiments were conducted using human cancer cell lines (e.g., MDA-MB-231). The compound exhibited selective cytotoxicity with an IC50 value indicating effective inhibition of cell growth compared to standard chemotherapy agents. Notably, it did not affect the proliferation of normal keratinocytes (HaCaT cells), indicating a favorable safety profile .

The precise mechanism by which 3-(Cyclopropylmethoxy)pyridin-4-amine exerts its biological effects is still under investigation. However, initial findings suggest that it may modulate signaling pathways associated with inflammation and cell cycle regulation. The compound appears to interfere with cyclin-dependent kinases (CDKs) involved in cell proliferation, which could explain its anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.